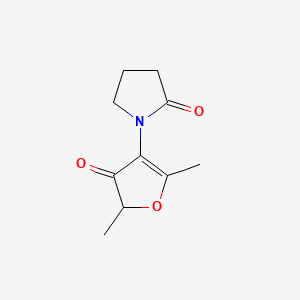![molecular formula C14H12N2O3 B586211 N-[4-(2-Pyridinyl)benzoyl]glycine CAS No. 1391051-80-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Pyridinyl)benzoyl]glycine is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyridine ring attached to a benzoyl group and a glycine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine typically involves the reaction of 4-(2-pyridinyl)benzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the benzoyl group.
Reduction: Reduced forms of the compound with hydrogenated pyridine or benzoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or benzoyl rings.
Applications De Recherche Scientifique
N-[4-(2-Pyridinyl)benzoyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[4-(2-Pyridinyl)benzoyl]serine: Contains a serine moiety, offering different reactivity and properties.
N-[4-(2-Pyridinyl)benzoyl]valine: Features a valine moiety, which affects its biological activity and applications.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine is unique due to its specific combination of a pyridine ring, benzoyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
1391051-80-1 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18) |
Clé InChI |
AGXRTZITFWDMAD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)

